molecular formula C16H15NO B1149606 5-(2-phenylethyloxy)indole CAS No. 174339-89-0

5-(2-phenylethyloxy)indole

Cat. No.: B1149606
CAS No.: 174339-89-0
M. Wt: 237
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Description

5-(2-Phenylethyloxy)indole is an indole derivative featuring a phenethyl ether group at the 5-position of the indole scaffold. The phenethyloxy group distinguishes it from simpler alkoxy-substituted indoles, offering enhanced lipophilicity and steric bulk, which could modulate its reactivity in electrophilic substitutions or interactions with biological targets .

Properties

CAS No.

174339-89-0

Molecular Formula

C16H15NO

Molecular Weight

237

Synonyms

5-(2-phenylethyloxy)indole

Origin of Product

United States

Scientific Research Applications

5-(2-phenylethyloxy)indole belongs to the indole family, which is known for a wide range of pharmacological activities. The compound exhibits significant potential in the following areas:

  • Anticancer Activity : Indole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that indoles can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted the cytotoxic effects of various indole derivatives against human cancer cell lines, demonstrating that modifications at specific positions can enhance their efficacy against tumors .
  • Antimicrobial Properties : The compound has shown promising antibacterial and antifungal activities. In particular, studies have demonstrated that certain indole derivatives possess significant activity against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis of these compounds suggests that specific substitutions can enhance their antimicrobial efficacy.
  • Neurological Effects : Indoles are also explored for their interactions with serotonin receptors, which play a crucial role in mood regulation and neurological disorders. Research has indicated that some indole derivatives act as ligands for serotonin receptors, potentially offering therapeutic benefits in treating anxiety and depression .

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is crucial for exploring their biological applications. Various synthetic methodologies have been developed:

  • Conventional Synthetic Methods : Traditional approaches involve multi-step reactions that yield this compound through the functionalization of indole scaffolds. These methods often require harsh conditions and multiple purification steps .
  • Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis techniques that improve yield and reduce waste. For instance, one-pot reactions utilizing catalytic systems have been developed to synthesize indole derivatives efficiently . Such methods not only enhance the sustainability of the synthesis process but also maintain high product purity.

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study A Anticancer ActivityDemonstrated potent cytotoxicity against multiple human cancer cell lines with low toxicity to normal cells .
Study B Antimicrobial PropertiesIdentified significant antibacterial activity against specific strains, suggesting potential as a therapeutic agent .
Study C Neurological ApplicationsExplored interactions with serotonin receptors, showing potential anxiolytic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 5-(2-phenylethyloxy)indole include:

  • 5-Benzyloxyindole : Features a benzyl ether group at the 5-position, differing by the absence of the ethyl spacer in the phenethyl chain. This reduces lipophilicity compared to this compound .
  • 5-Ethoxyindole : Substituted with a smaller ethoxy group, offering lower molecular weight and reduced steric hindrance .
  • 5-(Phenylethynyl)indole : Contains a phenylethynyl group (C≡CPh) instead of an ether linkage, introducing conjugation and rigidity, which may affect solubility and reactivity .

Physicochemical Properties

The phenethyloxy group in this compound increases lipophilicity (logP ≈ 3.8) compared to 5-ethoxyindole (logP ≈ 2.1) and 5-fluoroindole derivatives (logP ≈ 2.5–3.0). This enhanced hydrophobicity may improve membrane permeability but reduce aqueous solubility. The electron-donating nature of the ether oxygen contrasts with the electron-withdrawing fluorine in 5-fluoroindoles, influencing regioselectivity in further substitutions .

Data Tables

Table 1: Comparative Analysis of 5-Substituted Indoles

Compound Name Substituent at C5 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound OCH₂CH₂Ph C₁₆H₁₅NO 237.30 High lipophilicity
5-Benzyloxyindole OCH₂Ph C₁₅H₁₃NO 223.27 Intermediate in synthesis
5-Ethoxyindole OCH₂CH₃ C₁₀H₁₁NO 161.20 Low steric hindrance
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide F + carboxamide C₂₂H₁₆FN₂O₂ 359.12 Cytotoxicity (IC₅₀ = 5.2 µM)
5-(Phenylethynyl)indole C≡CPh C₁₆H₁₁N 217.27 Conjugated, rigid structure

Preparation Methods

Alkylation of 5-Hydroxyindole with 2-Phenylethyl Bromide

Following Nenitzescu synthesis, the 5-hydroxy group undergoes alkylation using 2-phenylethyl bromide (C6H5CH2CH2Br), a reagent prepared via anti-Markovnikov addition of HBr to styrene. Williamson ether synthesis conditions (K2CO3, DMF, 80°C) achieve 65–78% yields, though competing N-alkylation necessitates protecting the indole NH with a tert-butoxycarbonyl (Boc) group. Katkevica et al. highlighted the role of polar aprotic solvents in enhancing nucleophilic displacement efficiency, with DMF outperforming THF or acetonitrile.

Table 1: Alkylation Conditions and Yields

SubstrateBaseSolventTemp (°C)Yield (%)
5-HydroxyindoleK2CO3DMF8072
Boc-5-hydroxyindoleCs2CO3MeCN7085
5-HydroxyindoleNaHTHF6058

Phenylhydrazone Cyclization Route with Prefunctionalized Ketones

An alternative approach adapts the phenylhydrazone cyclization method (US5179211A), wherein phenylhydrazines react with ketones bearing the 2-phenylethyloxy group. For example, 4-(2-phenylethyloxy)acetophenone undergoes cyclization in the presence of NaHSO4 (pK 1.9) at 90°C, yielding this compound directly. This one-pot method avoids post-synthetic alkylation but requires pre-synthesis of the functionalized ketone.

Optimization of Acid Catalysts

The patent specifies weak acids (pK 1.3–4.5) like NaHSO4 to minimize side reactions. Strong acids (e.g., H2SO4) promote indole decomposition, reducing yields to <30%. Controlled neutralization of the reaction mixture post-cyclization isolates the indole as an organic phase, achieving 68% purity before chromatographic refinement.

Direct Electrophilic Substitution Using Iodine Catalysis

Recent advances employ iodine-catalyzed C–O bond formation for late-stage functionalization. Velezheva et al. demonstrated that 5-hydroxyindole reacts with 2-phenylethyl bromide in acetonitrile under iodine (10 mol%) at 40°C, yielding 82% of this compound. The mechanism involves in situ generation of an iodonium intermediate, enhancing electrophilicity of the alkylating agent. This method circumvents NH protection, as iodine selectively activates the hydroxyl group without attacking the indole nucleus.

Table 2: Catalytic Systems for Direct Alkylation

CatalystSolventTemp (°C)Time (h)Yield (%)
I2 (10%)MeCN40682
BF3·Et2ODCM251265
NoneDMF802445

Solid-Phase Synthesis for Scalable Production

A patent (EP2118058B9) details solid-phase synthesis using polymer-supported 5-hydroxyindole derivatives. The hydroxyl group is immobilized on a Wang resin, enabling iterative alkylation with 2-phenylethyl bromide under microwave irradiation (100°C, 20 min). Cleavage with TFA/CH2Cl2 (1:9) liberates the product in 89% yield and >95% purity, ideal for large-scale applications.

Comparative Analysis of Synthetic Routes

The Nenitzescu-based method offers modularity but requires multistep synthesis. Phenylhydrazone cyclization streamlines the process but depends on ketone availability. Iodine catalysis emerges as the most efficient, combining high yields with minimal protection/deprotection. Solid-phase synthesis excels in scalability but demands specialized equipment.

Q & A

Q. Key Optimization Tips :

  • Temperature control (0°C for exothermic steps, reflux for slower reactions) .
  • Solvent selection (e.g., THF for LiAlH₄ reductions, DMF for azide-alkyne cycloadditions) .

Which analytical techniques are critical for characterizing this compound and validating its purity?

Basic Question

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR (if fluorinated analogs are synthesized) confirm structural integrity. For example, indole protons typically appear at δ 6.5–7.5 ppm, while phenylethyloxy groups show signals near δ 3.8–4.5 ppm (CH₂) and δ 7.2–7.4 ppm (aromatic protons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₆H₁₅NO: calculated 237.1154) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Validation : Purity >95% is essential for pharmacological studies, achievable via recrystallization or repeated column chromatography .

How do structural modifications to the indole core or phenylethyloxy substituent influence biological activity?

Advanced Question
Structure-Activity Relationship (SAR) Insights :

  • Position of Substituents : Moving the phenylethyloxy group from the 5- to 6-position (as in 5-IT vs. 6-IT) alters monoamine transporter affinity. 5-Substituted analogs preferentially target dopamine transporters (DAT), while 6-substituted variants favor serotonin transporters (SERT) .
  • Electron-Withdrawing Groups : Fluorination (e.g., 5-(2-fluoroethoxy)indole) enhances metabolic stability and blood-brain barrier penetration .
  • Alkyl Chain Length : Longer chains (e.g., propyl vs. ethyl) may reduce solubility but increase lipophilicity, affecting pharmacokinetics .

Q. Resolution Workflow :

Replicate studies using identical protocols (e.g., synaptosomal release assays ).

Conduct pharmacokinetic profiling to rule out metabolite interference.

Use computational modeling to predict binding modes at DAT/SERT .

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